molecular formula C9H16N2O3S B7462274 N-(butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-(butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B7462274
M. Wt: 232.30 g/mol
InChI Key: FWSIBVJIZAHGOB-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a butan-2-yl group, two methyl groups, and a sulfonamide group attached to an oxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-butan-2-yl-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c1-5-6(2)11-15(12,13)9-7(3)10-14-8(9)4/h6,11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSIBVJIZAHGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=C(ON=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves the reaction of 3,5-dimethyl-1,2-oxazole with a sulfonamide derivative. One common method involves the use of butan-2-ylamine as a starting material, which reacts with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, organic solvents, and catalysts.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may be used in the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The oxazole ring may also contribute to the compound’s biological activity by interacting with cellular receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    N-(butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-thiol: Contains a thiol group instead of a sulfonamide group.

    N-(butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-amine: Features an amine group in place of the sulfonamide group.

Uniqueness

N-(butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. The sulfonamide group is known for its ability to inhibit enzymes and its use in various therapeutic applications. This compound’s unique combination of functional groups makes it a valuable target for research and development in multiple scientific fields.

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